molecular formula C25H26ClN3OS B2998593 2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1115338-83-4

2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2998593
M. Wt: 452.01
InChI Key: XYVMCUAQQFRIMO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolo[3,2-d]pyrimidine, a heterocyclic compound with a fused pyrrole and pyrimidine ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a pyrrolo[3,2-d]pyrimidine core with various substituents. These include a 3-chlorobenzylthio group, an isopentyl group, a methyl group, and a phenyl group. The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Pyrrolo[3,2-d]pyrimidines can participate in a variety of chemical reactions, often involving the functionalization of the pyrimidine ring or the modification of its substituents . Again, without specific literature, it’s hard to comment on the reactivity of this exact compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and stability can be predicted based on the compound’s functional groups and overall structure .

Scientific Research Applications

Nonlinear Optical (NLO) Properties and Photophysical Applications

  • NLO and Electronic Properties : Thiopyrimidine derivatives, including those structurally related to the specified compound, exhibit considerable nonlinear optical (NLO) characteristics, making them promising for optoelectronic applications. The study by Hussain et al. (2020) delves into the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. Through density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, it was found that these compounds show larger NLO properties compared to a standard molecule, indicating their potential in high-tech optoelectronic applications (Hussain et al., 2020).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Research on new coumarin derivatives, including pyrrolopyrimidine frameworks, has highlighted their antimicrobial efficacy. These studies show how structural modifications can influence the antimicrobial properties of these compounds, suggesting their utility in developing new antimicrobial agents (M. A. Al-Haiza, M. S. Mostafa, M. El-kady, 2003).
  • Antitumor Activity : The synthesis and biological evaluation of thienopyrimidine derivatives have demonstrated potential antitumor activities. These compounds have been tested against various human cancer cell lines, showing promising results that could lead to new therapeutic options for cancer treatment (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper safety assessments would require experimental data .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. Given the interest in pyrrolo[3,2-d]pyrimidines as therapeutic agents, this compound could be of interest in drug discovery .

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-methyl-3-(3-methylbutyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3OS/c1-17(2)12-13-29-24(30)23-22(21(15-28(23)3)19-9-5-4-6-10-19)27-25(29)31-16-18-8-7-11-20(26)14-18/h4-11,14-15,17H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVMCUAQQFRIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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